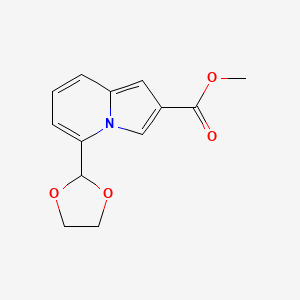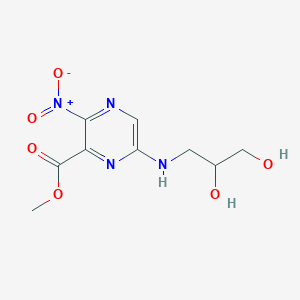
4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound is characterized by the presence of a tert-butyl group at the 4-position, an iodine atom at the 5-position, and a methyl group at the 1-position of the pyrazole ring. These substituents confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole typically involves the iodination of a preformed pyrazole ring. One common method involves the reaction of 4-(tert-butyl)-1-methyl-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve techniques such as recrystallization, column chromatography, or distillation to obtain the desired product with high purity.
化学反应分析
Types of Reactions
4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used in the presence of a suitable solvent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile, products like 4-(tert-butyl)-5-azido-1-methyl-1H-pyrazole or 4-(tert-butyl)-5-cyano-1-methyl-1H-pyrazole can be formed.
Coupling Products: Various biaryl or alkyne derivatives can be synthesized through coupling reactions.
科学研究应用
4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and as a ligand in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of the enzyme. The presence of the iodine atom and tert-butyl group can influence its binding affinity and specificity. The molecular targets and pathways involved can vary, but they often include key enzymes or receptors in metabolic or signaling pathways.
相似化合物的比较
Similar Compounds
4-(tert-Butyl)-1-methyl-1H-pyrazole: Lacks the iodine atom, which affects its reactivity and applications.
5-Iodo-1-methyl-1H-pyrazole: Lacks the tert-butyl group, which influences its solubility and stability.
4-(tert-Butyl)-5-bromo-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity.
Uniqueness
4-(tert-Butyl)-5-iodo-1-methyl-1H-pyrazole is unique due to the combination of the tert-butyl group and iodine atom, which confer distinct chemical properties. The tert-butyl group provides steric hindrance and hydrophobicity, while the iodine atom offers a site for further functionalization through substitution or coupling reactions. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
分子式 |
C8H13IN2 |
|---|---|
分子量 |
264.11 g/mol |
IUPAC 名称 |
4-tert-butyl-5-iodo-1-methylpyrazole |
InChI |
InChI=1S/C8H13IN2/c1-8(2,3)6-5-10-11(4)7(6)9/h5H,1-4H3 |
InChI 键 |
MNILTSWUBQCBCM-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=C(N(N=C1)C)I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


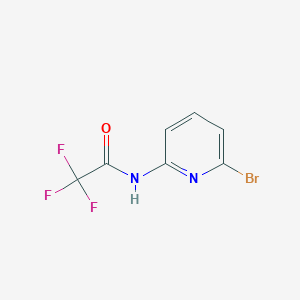
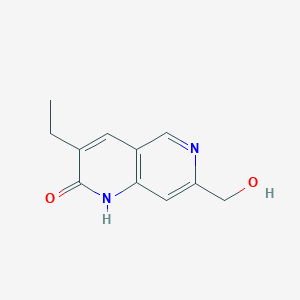

![Tert-butyl N-[(3R,5S)-5-methyl-1-(3-nitro-4-pyridyl)-3-piperidyl]carbamate](/img/structure/B13915574.png)
![2-[3-Benzyloxy-1-(methylamino)cyclobutyl]ethanol](/img/structure/B13915577.png)
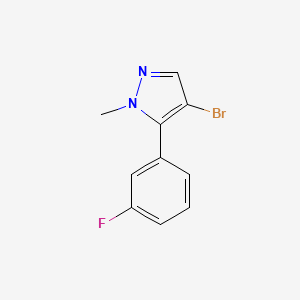
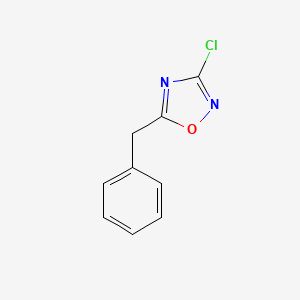
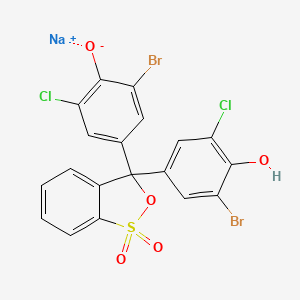
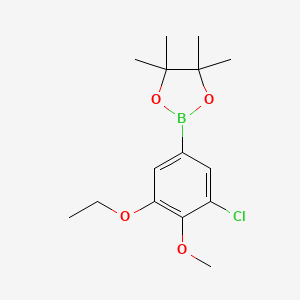
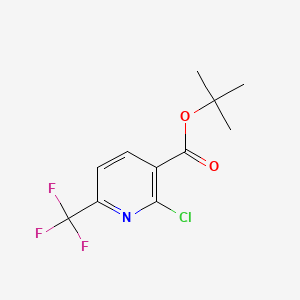
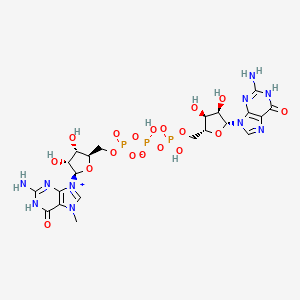
![5-[4-(Methylsulfonyl)phenyl]-2-thiophenecarbaldehyde](/img/structure/B13915612.png)
